8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl-: is a heterocyclic compound that belongs to the imidazo[2,1-f]purine family This compound is characterized by its fused ring structure, which includes both imidazole and purine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines.
Marckwald Synthesis: This method involves the reaction of alpha halo-ketones with ammonia or amines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the purine ring .
Scientific Research Applications
Chemistry: In chemistry, 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful for investigating cellular processes .
Medicine: In medicine, 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- is explored for its therapeutic potential. It has shown promise in the development of new drugs for various diseases, including cancer and infectious diseases .
Industry: In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality .
Mechanism of Action
The mechanism of action of 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
- 1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 9H-imidazo[2,1-i]purine, 9-ethyl-7,8-dihydro-
Comparison: Compared to similar compounds, 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- is unique due to its specific substitution patternThis compound’s unique structure allows for the exploration of new chemical space and the development of novel therapeutic agents .
Properties
CAS No. |
76063-86-0 |
---|---|
Molecular Formula |
C14H11N5 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
6-methyl-7-phenylpurino[7,8-a]imidazole |
InChI |
InChI=1S/C14H11N5/c1-18-12(10-5-3-2-4-6-10)8-19-11-7-15-9-16-13(11)17-14(18)19/h2-9H,1H3 |
InChI Key |
HZFPKSPTKNKUGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN2C1=NC3=NC=NC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.